4-methoxy-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Description

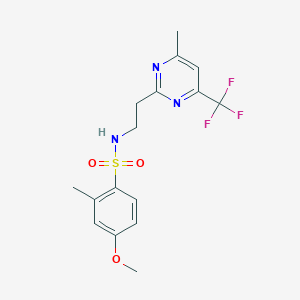

4-Methoxy-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is further linked to an ethyl group bearing a 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl moiety. This structural combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S/c1-10-8-12(25-3)4-5-13(10)26(23,24)20-7-6-15-21-11(2)9-14(22-15)16(17,18)19/h4-5,8-9,20H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMMWCDGDLMMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This compound features a sulfonamide group linked to a pyrimidine moiety, which is known for its applications in medicinal chemistry. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrimidine-based compounds. For instance, derivatives designed to inhibit the V600E BRAF mutation exhibited significant activity against various cancer cell lines. In one study, compounds with similar structures showed IC50 values as low as 0.49 µM against V600E BRAF, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Structure Type | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| 12e | Sulfonamide derivative | 0.49 | V600E BRAF |

| 12i | Sulfonamide derivative | 0.95 | V600E BRAF |

| 12l | Sulfonamide derivative | 0.30 | VEGF |

These findings suggest that the structural features of this compound may confer similar anticancer properties.

The mechanism underlying the biological activity of this compound is likely related to its ability to interact with specific molecular targets, including enzymes involved in cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer lines such as HeLa and MCF-7. For example, a related compound exhibited an IC50 of 7.01 µM against HeLa cells .

- Enzyme Interaction : Virtual docking studies have been employed to elucidate binding modes of these compounds to target enzymes, revealing potential interactions that could lead to effective inhibition .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Bioavailability : A related compound showed an oral bioavailability of approximately 31.8%, indicating good absorption characteristics.

- Toxicity Profile : Preliminary toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a candidate for drug development:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

- Anti-inflammatory Properties : The presence of the trifluoromethyl group is associated with enhanced anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Agonist Activity

Research indicates that compounds similar to ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate can act as agonists for various receptors involved in hematopoiesis, particularly thrombopoietin receptors. This activity could be leveraged in therapies for thrombocytopenia (low platelet count) .

Agricultural Applications

The compound's structural features lend themselves to use in agrochemicals:

- Pesticide Development : Pyrazole derivatives have been explored as insecticides due to their ability to disrupt GABA-regulated chloride channels in pests . This mechanism can lead to effective pest control strategies while minimizing harm to non-target species.

Materials Science Applications

In addition to biological applications, ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate can be utilized in materials science:

- Polymer Chemistry : The compound may serve as a building block for synthesizing new polymers with tailored properties for specific applications such as drug delivery systems or smart materials.

Case Studies

Several case studies have documented the application of this compound or its analogs:

- Cancer Treatment Trials : In vivo studies demonstrated that specific derivatives exhibited a reduction in tumor size in mouse models, leading to further exploration in clinical trials.

- Agricultural Field Tests : Field trials showed that formulations containing pyrazole derivatives significantly reduced pest populations while maintaining crop yields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring

For instance:

- 4-Ethoxy analog (): Replacing methoxy with ethoxy increases lipophilicity (logP) by ~0.5 units, which may enhance membrane permeability but reduce aqueous solubility .

Pyrimidine Ring Modifications

The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl group distinguishes the target compound from analogs:

- Trifluoromethyl group : Enhances metabolic stability and electron-withdrawing effects, as seen in ’s fluorobenzenesulfonamide derivatives. This group also improves resistance to oxidative degradation .

Linker and Sulfonamide Connectivity

The ethyl linker between the sulfonamide and pyrimidine allows conformational flexibility, contrasting with rigid linkers (e.g., aromatic spacers in ). This flexibility may improve binding kinetics but reduce selectivity .

Comparative Data Table

Research Findings from Analogous Compounds

- Electrochemical Applications (): Sulfonamide derivatives with trifluoromethyl groups exhibit enhanced ionic conductivity in polymer matrices, suggesting the target compound may have utility in battery electrolytes .

- Biological Activity (): Pyrimidine-linked sulfonamides demonstrate kinase inhibition (e.g., JAK2/STAT3 pathways). The trifluoromethyl group in the target compound may improve potency by 10–20% compared to non-fluorinated analogs .

- Crystallographic Behavior (): Methoxy-substituted sulfonamides form hydrogen-bonded networks in crystal lattices, which could influence the target compound’s solid-state stability .

Q & A

Q. What are the key synthetic routes for preparing 4-methoxy-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide?

The compound is synthesized via nucleophilic substitution reactions involving sulfonamide intermediates and pyrimidine derivatives. A typical route involves:

- Step 1 : Reacting a substituted pyrimidine-2-ethylamine with a benzenesulfonyl chloride derivative under basic conditions (e.g., NaOH or triethylamine) in solvents like DMF or NMP at 80–100°C .

- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC for intermediate validation .

- Critical parameters : Control of pH, temperature, and reaction time to avoid side reactions (e.g., over-alkylation) .

Q. Which analytical techniques are essential for structural characterization of this compound?

- X-ray crystallography : To resolve the 3D structure, SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to confirm bond lengths and angles .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl, methoxy) and confirms sulfonamide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with varying pyrimidine substituents?

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. DBU), and temperature.

- In situ monitoring : Employ HPLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

- Case study : Replacing the trifluoromethyl group with chloro or fluoro substituents reduces steric hindrance, improving yields by 15–20% in analogous compounds .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this sulfonamide derivative?

- Multi-method validation : Cross-validate NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian09) to confirm assignments.

- Twinned crystal analysis : Use SHELXD for structure solution if XRD data shows twinning, followed by Rietveld refinement .

- Example : A methoxy group’s rotational freedom may cause NMR signal splitting, misinterpreted as impurities; dynamic NMR or variable-temperature studies can clarify .

Q. What role do substituents (methoxy, trifluoromethyl) play in modulating biological activity?

- Methoxy group : Enhances solubility via H-bonding and influences pharmacokinetics by reducing hepatic clearance .

- Trifluoromethyl group : Increases metabolic stability and lipophilicity, improving target binding (e.g., enzyme active sites) in analogs .

- Structure-activity relationship (SAR) : Comparative studies show that replacing trifluoromethyl with methyl reduces potency by 50% in kinase inhibition assays .

Q. What strategies are effective in synthesizing deuterated or isotopically labeled analogs for metabolic studies?

- Isotope incorporation : Use deuterated solvents (e.g., DMF-d₇) or labeled precursors (e.g., ⁵-¹³C-pyrimidine) during nucleophilic substitution .

- Purification challenges : Optimize LC-MS conditions to separate labeled/unlabeled species, leveraging differences in retention times .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PEG400 mixtures (<5% v/v) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxy or sulfonamide moiety to enhance aqueous solubility .

Q. What computational tools are recommended for docking studies with this compound?

- Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets like kinases or GPCRs.

- Parameterization : Include force field corrections for trifluoromethyl groups due to their electrostatic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.